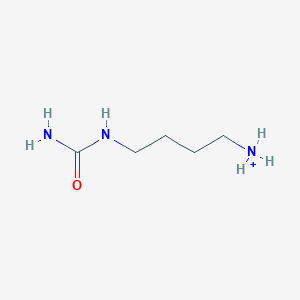

N-carbamoylputrescinium(1+)

Description

N-Carbamoylputrescinium(1+) is a positively charged organic compound derived from the protonation of N-carbamoylputrescine. It features a butyl chain with an ammonium group and a carbamoyl (urea) substituent, contributing to its polar nature and high solubility in aqueous environments. The compound has a molecular weight of 131.18 g/mol, a topological polar surface area (TPSA) of 81.1 Ų, and an XLogP3 value of -1.1, indicating strong hydrophilicity . Its structural and electronic properties make it a key intermediate in biochemical pathways, particularly in polyamine metabolism and alkaloid biosynthesis .

Properties

Molecular Formula |

C5H14N3O+ |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

4-(carbamoylamino)butylazanium |

InChI |

InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)/p+1 |

InChI Key |

YANFYYGANIYHGI-UHFFFAOYSA-O |

Canonical SMILES |

C(CCNC(=O)N)C[NH3+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Hydrophilicity : N-Carbamoylputrescinium(1+) exhibits greater polarity than putrescine due to its carbamoyl group, reflected in its lower XLogP3 (-1.1 vs. -0.5) and higher TPSA (81.1 vs. 52.6 Ų). This enhances its solubility in biological fluids .

- Charge Profile: Unlike putrescine (a diamine with +2 charge at physiological pH), N-carbamoylputrescinium(1+) carries a +1 charge, reducing nonspecific electrostatic interactions with cellular components .

- Comparison with Agmatine: Agmatine, another polyamine derivative, has a guanidine group instead of a carbamoyl moiety. This increases its hydrogen bond donor count (4 vs. 3) and TPSA (95.3 vs. 81.1 Ų), suggesting stronger interactions with anionic biomolecules like DNA or phospholipids .

- N-Acetylputrescine : The acetyl group in this analog reduces polarity (XLogP3 = 0.2) and hydrogen-bonding capacity compared to N-carbamoylputrescinium(1+), making it more lipophilic and membrane-permeable .

Enzymatic Interactions

- Substrate Specificity : The carbamoyl group in N-carbamoylputrescinium(1+) makes it a substrate for specific cytochrome P450 enzymes in alkaloid biosynthesis, unlike putrescine or agmatine, which are processed by decarboxylases and synthases .

- Inhibition Studies : N-Carbamoylputrescinium(1+) competitively inhibits ornithine decarboxylase (ODC) in vitro, though less effectively than putrescine due to steric hindrance from the carbamoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.